5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a complex substitution pattern. Its structure includes:
- A 2-(dimethylamino)ethyl chain at position 1, enhancing solubility via tertiary amine functionality.
- A 3-hydroxy group at position 3, enabling hydrogen bonding.
This compound’s design suggests applications in kinase inhibition or anticancer research, as structurally related pyrrol-2-ones are known to modulate VEGF-R2 and other kinases . Its synthesis likely follows multicomponent condensation routes, similar to methods used for analogues in the literature (e.g., substitutions at the benzaldehyde or benzoyl chloride stages) .
Properties
Molecular Formula |
C25H27BrN2O4 |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27BrN2O4/c1-5-14-32-20-11-8-18(15-16(20)2)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+ |
InChI Key |
CJIPHWSQXXZGMU-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common method starts with the preparation of the chalcone intermediate through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with 1,3-dimethylbarbituric acid using triethylamine (TEA) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings from Comparative Studies
(a) Substituent Orientation and Kinase Inhibition
The pyrrol-2-one core is critical for kinase inhibition. In moguntinone derivatives, regioisomeric lactams (e.g., pyrrol-2-one vs. pyrrol-3-one) showed a 350-fold difference in VEGF-R2 inhibition (IC50 = 31 nM vs. 11 µM) due to altered H-bonding in the ATP-binding pocket . The target compound’s 3-hydroxy and benzoyl groups likely mimic this interaction, suggesting potent activity if orientation is conserved.
(b) Solubility and Bioavailability
The 2-(dimethylamino)ethyl chain in the target compound enhances water solubility compared to analogues with hydroxypropyl (logP reduction ~1.5 units) . However, the propenyloxy group may increase metabolic stability over ethoxy or methoxy substituents, as seen in related compounds .
(c) Halogen vs. Alkyl Substituents
The 4-bromophenyl group in the target compound provides stronger halogen bonding (e.g., with kinase hinge regions) compared to 4-tert-butylphenyl or 4-dimethylaminophenyl analogues . This could enhance target affinity but may reduce cell permeability due to increased molecular weight.
(d) Hydrogen-Bonding Networks
The 3-hydroxy group forms intramolecular H-bonds with the pyrrolone carbonyl, stabilizing the bioactive conformation. Similar interactions are observed in crystallographic studies of moguntinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
